molecular formula C12H8FNO B1303898 2-(4-Fluorophenyl)nicotinaldehyde CAS No. 885950-17-4

2-(4-Fluorophenyl)nicotinaldehyde

Cat. No.: B1303898
CAS No.: 885950-17-4
M. Wt: 201.2 g/mol
InChI Key: YKTWLDISGWOJSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)nicotinaldehyde is an organic compound with the molecular formula C12H8FNO and a molecular weight of 201.2 g/mol . It is a derivative of nicotinaldehyde, where a fluorophenyl group is attached to the second position of the nicotinaldehyde ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Biochemical Analysis

Biochemical Properties

2-(4-Fluorophenyl)nicotinaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances . These interactions often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of certain genes involved in metabolic pathways . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it may inhibit or activate enzymes by binding to their active sites . This binding can result in changes in gene expression, either upregulating or downregulating the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways . For example, it may affect the flux of metabolites through specific pathways, leading to changes in metabolite levels. These interactions can have significant effects on overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement . The compound’s localization and accumulation within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s function and its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-Fluorophenyl)nicotinaldehyde involves the reaction of 4-fluorobenzeneboronic acid with 2-bromo-3-formylpyridine . This reaction typically occurs under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction. The reaction conditions often include the use of a base like potassium carbonate in a solvent such as dimethylformamide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)nicotinaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products Formed

    Oxidation: 2-(4-Fluorophenyl)nicotinic acid.

    Reduction: 2-(4-Fluorophenyl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Fluorophenyl)nicotinaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)nicotinaldehyde
  • 2-(4-Bromophenyl)nicotinaldehyde
  • 2-(4-Methylphenyl)nicotinaldehyde

Uniqueness

2-(4-Fluorophenyl)nicotinaldehyde is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-(4-fluorophenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-11-5-3-9(4-6-11)12-10(8-15)2-1-7-14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTWLDISGWOJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377503
Record name 2-(4-fluorophenyl)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-17-4
Record name 2-(4-fluorophenyl)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.